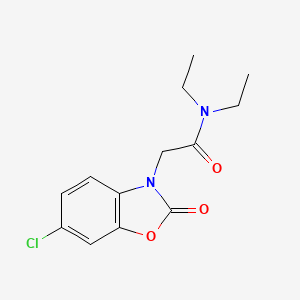![molecular formula C30H22N4O4S3 B15011750 N,N'-(sulfanediyldibenzene-4,1-diyl)bis[2-(1,3-benzoxazol-2-ylsulfanyl)acetamide]](/img/structure/B15011750.png)
N,N'-(sulfanediyldibenzene-4,1-diyl)bis[2-(1,3-benzoxazol-2-ylsulfanyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE is a complex organic compound featuring benzoxazole and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of benzoxazole derivatives, followed by the introduction of sulfanyl groups through nucleophilic substitution reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzoxazole rings.
Scientific Research Applications
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is investigated for its potential use in materials science and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzoxazole and sulfanyl groups can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(2-NAPHTHYL)ETHANONE
- METHYL 2-{[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE
Uniqueness
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE is unique due to its dual benzoxazole and sulfanyl functionalities, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C30H22N4O4S3 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-[4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]phenyl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C30H22N4O4S3/c35-27(17-39-29-33-23-5-1-3-7-25(23)37-29)31-19-9-13-21(14-10-19)41-22-15-11-20(12-16-22)32-28(36)18-40-30-34-24-6-2-4-8-26(24)38-30/h1-16H,17-18H2,(H,31,35)(H,32,36) |
InChI Key |
UHFWKIBWTDMAKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)CSC5=NC6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15011670.png)
![Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B15011677.png)
![3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-[(Z)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15011683.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15011704.png)
![5-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011707.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B15011717.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15011725.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide](/img/structure/B15011726.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B15011730.png)
![6-[(2E)-2-benzylidenehydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15011736.png)


![2,4-dichloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15011757.png)
